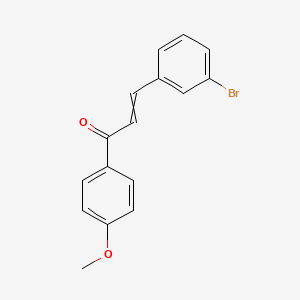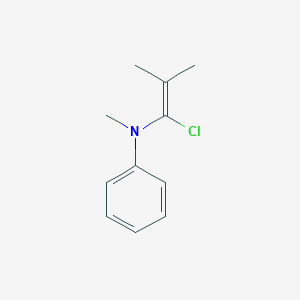![molecular formula C16H22NO4P B14610830 Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate CAS No. 57225-69-1](/img/structure/B14610830.png)
Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The phosphonate group can be introduced through a reaction with appropriate phosphonic acid derivatives.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by functionalization to introduce various substituents, including the phosphonate group. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and indole-2,3-diones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
(4-nitro-1H-indol-6-yl)phosphonic acid derivatives: These compounds also feature an indole moiety with a phosphonate group and exhibit similar biological activities.
Indole-2 and 3-carboxamides: These derivatives are known for their strong enzyme inhibitory properties and have been extensively studied for their medicinal applications.
Uniqueness
Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate is unique due to its specific substitution pattern and the presence of the phosphonate group, which can impart distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
57225-69-1 |
|---|---|
Molecular Formula |
C16H22NO4P |
Molecular Weight |
323.32 g/mol |
IUPAC Name |
2-dipropoxyphosphoryl-1-indol-1-ylethanone |
InChI |
InChI=1S/C16H22NO4P/c1-3-11-20-22(19,21-12-4-2)13-16(18)17-10-9-14-7-5-6-8-15(14)17/h5-10H,3-4,11-13H2,1-2H3 |
InChI Key |
QADCVHXPGDBTAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CC(=O)N1C=CC2=CC=CC=C21)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)
![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)

![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)



![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)





